molecular formula C19H20N4O B2761575 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide CAS No. 2097932-29-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide

Cat. No. B2761575
CAS RN: 2097932-29-9
M. Wt: 320.396
InChI Key: SZFJOOUJRGGDKU-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids

Bonner and Laskey (1974) described a method for detecting tritium in polyacrylamide gels using scintillation autography. This method, involving 2,5-diphenyloxazole, is more sensitive than conventional autoradiography, allowing the detection of lower levels of radioactivity in gels (Bonner & Laskey, 1974).

Catalytic Activity of Aluminum Complexes

Bakthavachalam and Reddy (2013) synthesized aluminum complexes of triaza framework ligands, demonstrating their catalytic activity in the polymerization of ε-caprolactone. These complexes offer potential applications in materials science and catalysis (Bakthavachalam & Reddy, 2013).

Peptidotriazoles on Solid Phase

Tornøe, Christensen, and Meldal (2002) reported the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, producing 1,4-substituted [1,2,3]-triazoles. This method is highly efficient for synthesizing peptidotriazoles, useful in peptide chemistry (Tornøe, Christensen, & Meldal, 2002).

DFT and Spectroscopic Studies of Triazole Derivatives

Zacharias et al. (2018) conducted a study on a triazole derivative, focusing on its density functional theory (DFT) studies, spectroscopic analyses, and molecular electrostatic potential studies. These insights are valuable for understanding the electronic properties of such compounds (Zacharias et al., 2018).

Synthesis of Ordered Polyamide

Ueda and Sugiyama (1994) explored the synthesis of ordered polyamides by direct polycondensation, using components like diphenyl phosphonate. This research contributes to the development of advanced polymeric materials (Ueda & Sugiyama, 1994).

Alkylating Benzamides with Melanoma Cytotoxicity

Wolf et al. (2004) studied radioiodinated N-(2-(diethylamino)ethyl)benzamides, which show selective activity for melanotic melanoma. This research has implications in targeted drug delivery for melanoma treatment (Wolf et al., 2004).

Syntheses and Biological Activities of Benzotriazole Compounds

Xu et al. (2006) synthesized novel benzotriazole compounds containing a thioamide group, analyzing their antifungal activities. This work contributes to the development of new antifungal agents (Xu et al., 2006).

Click Chemistry in Drug Discovery

Kolb, Sharpless, and The Scripps (2003) discussed the impact of click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation, on drug discovery. This approach has wide-ranging applications in lead finding, proteomics, and DNA research (Kolb, Sharpless, & The Scripps, 2003).

properties

IUPAC Name

3,3-diphenyl-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(20-13-14-23-21-11-12-22-23)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJOOUJRGGDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide

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